molecular formula C11H16N2O4 B2891297 Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate CAS No. 2169530-25-8

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate

Cat. No.: B2891297
CAS No.: 2169530-25-8
M. Wt: 240.259
InChI Key: PXDRSPVIKJDXCE-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate (CAS: 2169530-25-8, molecular formula: C₁₁H₁₆N₂O₄, molecular weight: 240.26 g/mol) is a carbamate derivative featuring a 1,3-oxazole ring substituted with a formyl group at the 4-position and a tert-butyl carbamate-linked ethyl chain at the 5-position . The formyl group on the oxazole ring makes it a versatile intermediate for condensation reactions (e.g., Schiff base formation) in pharmaceutical synthesis, while the tert-butyl carbamate provides steric protection for amines during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRSPVIKJDXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate typically involves the protection of amino groups using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The synthesis can be carried out under mild conditions, often involving the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate may involve large-scale synthesis using similar protecting group strategies. The process typically includes steps such as nitrosation, reduction, esterification, and condensation to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate involves its ability to form stable carbamate linkages with amino groups. This property makes it useful as a protecting group in peptide synthesis. The compound can be deprotected under acidic conditions, releasing the active amine . The molecular targets and pathways involved include interactions with enzymes and proteins that recognize carbamate linkages .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural and Functional Differences

The compound’s uniqueness lies in its 1,3-oxazole core and formyl substituent. Below is a comparative analysis with similar tert-butyl carbamate derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reactivity/Applications Reference
Target Compound 1,3-oxazole 4-formyl 240.26 Condensation reactions, drug intermediates
N-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamate·HCl 1,3-oxazole 4-aminomethyl (HCl salt) 278.75 Amide coupling, enhanced solubility
tert-Butyl (4-(4-fluorophenyl)-3-formyl-1H-pyrazol-5-yl)carbamate Pyrazole 3-formyl, 4-fluorophenyl 350.34 Kinase inhibition, hydrophobic interactions
tert-butyl N-(6-bromohexyl)carbamate Alkyl chain 6-bromo 281.23 Nucleophilic substitutions, polymer chemistry
tert-butylN-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate Thiazole 4-bromo, 5-chloro 329.67 Antimicrobial agents, cross-coupling

Stability and Physicochemical Properties

  • Oxazole vs. Thiazole Stability : The target’s oxazole ring is less stable under strong acidic conditions compared to thiazole derivatives due to oxygen’s higher electronegativity. Thiazoles (e.g., ) exhibit better thermal and hydrolytic stability .
  • Solubility: The hydrochloride salt of the aminomethyl oxazole derivative () improves aqueous solubility, whereas the target compound’s formyl group may reduce solubility in polar solvents .
  • LogP Trends : The thiazole derivative () has a higher calculated LogP (lipophilicity) due to sulfur and halogen atoms, enhancing membrane permeability for antimicrobial applications. The pyrazole analog () also shows elevated LogP from the fluorophenyl group .

Biological Activity

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects based on available literature.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-formyl-1,3-oxazole ring. The synthesis typically involves the reaction of tert-butyl carbamate with appropriate aldehydes and amines under controlled conditions to yield the desired product.

Synthesis Overview:

  • Starting Materials : Tert-butyl carbamate, 4-formyl-1,3-oxazole.
  • Reagents : Common reagents include bases like sodium hydride and solvents such as DMF or DMSO.
  • Procedure : The reaction is usually conducted under reflux conditions, followed by purification through column chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of certain enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive15.4
ButyrylcholinesteraseNon-competitive18.7

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protective effect is attributed to a reduction in oxidative stress markers and inflammatory cytokines such as TNF-α.

Case Studies

  • Neuroprotection Against Aβ-Induced Toxicity :
    • Objective : To assess the protective effects against Aβ-induced cell death.
    • Methodology : Cultured astrocytes were treated with Aβ in the presence of varying concentrations of the compound.
    • Results : Significant reduction in cell death was observed at concentrations above 50 µM, with a notable decrease in TNF-α levels.
  • In Vivo Efficacy in Animal Models :
    • In a scopolamine-induced model of Alzheimer's disease in rats, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test.
    • The compound was shown to significantly lower Aβ levels compared to control groups.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the oxazole ring enhances lipophilicity and facilitates interaction with target enzymes.
  • Variations in substituents on the oxazole ring can modulate potency and selectivity for AChE versus BChE.

Q & A

Q. What are the established synthetic routes for Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3-oxazole core followed by carbamate functionalization. A common approach is reacting 4-formyl-1,3-oxazol-5-ethylamine with tert-butyl chloroformate in the presence of a base like triethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to facilitate carbamate bond formation under mild conditions (0–25°C). Optimization of stoichiometry and reaction time is critical to achieving yields >70% .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with the formyl group (CHO) appearing as a singlet at ~9.8 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) matching the theoretical mass.
  • Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and carbamate (N–C=O, ~1250 cm1^{-1}) groups are key markers .

Q. What solvents and bases are optimal for carbamate formation?

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their inertness and ability to dissolve intermediates. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are effective bases for deprotonating the amine and scavenging HCl during carbamate coupling. Solvent purity and anhydrous conditions are critical to avoid side reactions .

Advanced Research Questions

Q. How can reaction yields be improved during the carbamate coupling step?

Yield optimization strategies include:

  • Phase-transfer catalysis: Enhances reactivity in biphasic systems (e.g., water/DCM), improving carbamate formation efficiency.
  • Temperature control: Slow addition of reagents at 0°C minimizes exothermic side reactions.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >85% yield in model systems .

Q. How to address discrepancies in spectroscopic data during structure elucidation?

Contradictions in NMR or MS data may arise from tautomerism (e.g., oxazole ring proton exchange) or impurities. Resolution methods:

  • X-ray crystallography: Use SHELX software for single-crystal structure determination to unambiguously assign bond geometries .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • HPLC purification: Remove trace impurities before analysis .

Q. What strategies are used to investigate bioactivity and interaction mechanisms?

  • Molecular docking: Screen against target enzymes (e.g., kinases) using software like AutoDock to predict binding affinities.
  • Surface Plasmon Resonance (SPR): Quantify real-time interactions with receptors (e.g., IC50_{50} determination).
  • Comparative studies: Benchmark against structural analogs (e.g., thiazole or pyrazole derivatives) to identify pharmacophore elements .

Q. How does the formyl group on the oxazole ring influence reactivity?

The 4-formyl moiety enables site-specific modifications:

  • Schiff base formation: React with primary amines to generate imine-linked conjugates for drug delivery systems.
  • Click chemistry: Alkyne-functionalized derivatives undergo Huisgen cycloaddition with azides for bioconjugation.
  • Reduction: Convert to hydroxymethyl (-CH2_2OH) for solubility enhancement .

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